molecular formula C18H19I4NO6 B13770891 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol CAS No. 73622-59-0

2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol

Cat. No.: B13770891
CAS No.: 73622-59-0
M. Wt: 853.0 g/mol
InChI Key: FNSPSAAOYFWAFH-UHFFFAOYSA-N
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Description

2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol is a complex organic compound characterized by the presence of multiple iodine atoms and phenolic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol typically involves multi-step organic reactions The process may start with the iodination of phenolic compounds, followed by coupling reactions to form the desired phenoxy and phenyl acetic acid structures

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups.

    Reduction: Reduction reactions may target the iodine atoms, potentially leading to deiodination.

    Substitution: The compound can participate in substitution reactions, where iodine atoms may be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to deiodinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential effects on cellular processes. Its iodine content could make it useful in imaging studies or as a tracer in metabolic experiments.

Medicine

The compound’s potential medicinal applications could include its use as a therapeutic agent or diagnostic tool. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the manufacture of specialty chemicals, pharmaceuticals, or as a component in advanced materials.

Mechanism of Action

The mechanism by which 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might encompass signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Diiodo-4-hydroxyphenoxy)acetic acid: Lacks the aminodiethanol group.

    2-(3,5-Diiodophenyl)acetic acid: Lacks the phenoxy and aminodiethanol groups.

    4-Hydroxy-3,5-diiodophenoxyacetic acid: Similar structure but different functional groups.

Uniqueness

The uniqueness of 2-(3,5-Diiodo-4-hydroxyphenoxy)-2-(3,5-diiodophenyl)acetic acid aminodiethanol lies in its combination of multiple iodine atoms, phenolic groups, and the aminodiethanol moiety. This combination imparts distinct chemical and biological properties, making it a compound of interest for various applications.

Properties

CAS No.

73622-59-0

Molecular Formula

C18H19I4NO6

Molecular Weight

853.0 g/mol

IUPAC Name

2-(3,5-diiodophenyl)-2-(4-hydroxy-3,5-diiodophenoxy)acetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C14H8I4O4.C4H11NO2/c15-7-1-6(2-8(16)3-7)13(14(20)21)22-9-4-10(17)12(19)11(18)5-9;6-3-1-5-2-4-7/h1-5,13,19H,(H,20,21);5-7H,1-4H2

InChI Key

FNSPSAAOYFWAFH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)C(C(=O)O)OC2=CC(=C(C(=C2)I)O)I.C(CO)NCCO

Origin of Product

United States

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